Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride
Description
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS: 851325-42-3) is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 1 and 8 of the spiro[4.5]decane system. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the hydrochloride salt enhances stability and solubility. Its molecular formula is C₁₃H₂₅ClN₂O₂, with a molecular weight of 276.80 g/mol. The compound is stored under inert conditions at 2–8°C to prevent degradation .
Key applications include its use as a building block in pharmaceuticals, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. Safety data highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions like proper ventilation and protective equipment .
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;/h14H,4-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRSHANOWIJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or a diketone under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions. This step often involves the use of tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group or other substituents can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Pain Management
Research has indicated that compounds similar to Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride exhibit potential in treating pain-related disorders. Specifically, studies on related diazaspiro compounds suggest their efficacy in modulating the endocannabinoid system and inhibiting fatty acid amide hydrolase (FAAH), which is crucial in pain signaling pathways. This could lead to new analgesic therapies for conditions such as chronic pain and neuropathic pain .
1.2 Neurological Disorders
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological applications. Research into similar diazaspiro compounds has shown promise in treating neurodegenerative diseases by targeting specific neurotransmitter systems and reducing neuroinflammation .
Chemical Synthesis
2.1 Building Block for Complex Molecules
This compound serves as an important intermediate in organic synthesis. It can be utilized in the construction of more complex molecular architectures due to its reactive functional groups, which allow for further derivatization and modification .
Pharmaceutical Formulations
3.1 Drug Delivery Systems
The hydrocholoride form of this compound can be integrated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its unique spiro structure may also aid in the controlled release of active pharmaceutical ingredients (APIs), providing sustained therapeutic effects over time .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride exerts its effects is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its spirocyclic structure. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds are valued for their conformational rigidity and bioactivity. Below is a detailed comparison of tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride with analogs:
Ring Size and Heteroatom Variations
Functional Group Modifications
Salt Forms and Solubility
Biological Activity
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride (CAS Number: 937729-06-1) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into active sites of enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
Biological Activities
Research indicates that Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential use in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibits proliferation in specific cancer cell lines |
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted on the antimicrobial properties of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate found that it exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range comparable to established antibiotics. -
Anticancer Research :
In vitro studies revealed that Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways, leading to cell death. -
Mechanistic Studies :
Further investigations into the mechanism of action indicated that the compound may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This modulation suggests a multifaceted approach to its anticancer effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate, a comparison with structurally similar compounds was performed:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 336191-17-4 | 0.98 |
| (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 236406-22-7 | 0.98 |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 236406-49-8 | 0.96 |
These compounds exhibit varying degrees of similarity based on their structural features; however, Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate stands out due to its specific spirocyclic arrangement and associated biological activities.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride?
Synthesis typically involves multi-step reactions, including spirocycle formation and Boc protection. A common approach starts with reacting a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with hydrazine hydrate in ethanol or methanol under reflux, followed by tert-butyl chloroformate coupling . Purification via recrystallization or column chromatography ensures high purity (>95%) . For hydrochloride salt formation, HCl gas is introduced in anhydrous solvents like dichloromethane .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR : and NMR confirm spirocyclic backbone and Boc group placement (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl at ~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 241.18 for free base; 277.6 for hydrochloride) .
- XRD : Resolves spirocyclic conformation and hydrogen bonding in the crystal lattice .
Q. What are the optimal storage conditions to ensure stability?
Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group and salt degradation . Lyophilized samples retain stability for >12 months when sealed in amber vials with desiccants .
Advanced Research Questions
Q. How can reaction yields be improved during spirocyclic intermediate synthesis?
Yield optimization strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates Boc protection by 30–40% .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields (85–90%) .
Q. What is the impact of pH on the compound’s stability in aqueous solutions?
- Acidic Conditions (pH <3) : Rapid hydrolysis of the Boc group occurs within 24 hours, releasing CO and forming 1,8-diazaspiro[4.5]decane hydrochloride .
- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours, but precipitation occurs due to reduced solubility. Buffered solutions (PBS, pH 7.4) are recommended for pharmacological assays .
Q. How does structural modification of the spirocyclic core influence biological activity?
Structure-activity relationship (SAR) studies highlight:
- Spiro Ring Size : 6-membered rings (e.g., diazaspiro[4.5]) show higher binding affinity to serotonin receptors than 5-membered analogs (e.g., diazaspiro[3.5]) .
- Substituent Effects : Fluorination at position 3 increases blood-brain barrier permeability by 2-fold, while methyl groups at position 8 reduce metabolic clearance .
Methodological Challenges
Q. How to resolve contradictions in purity assessments between vendors?
Discrepancies arise from analytical methods:
Q. What strategies mitigate byproduct formation during Boc deprotection?
Common issues include tert-butyl carbamate formation. Mitigation involves:
- Controlled Acidolysis : Use 4M HCl/dioxane instead of TFA to minimize overreaction .
- Low-Temperature Deprotection : Conduct at 0°C for 1 hour to reduce degradation .
Pharmacological Applications
Q. What in vitro models are suitable for evaluating its neuropharmacological potential?
Q. How does the compound interact with cytochrome P450 enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
